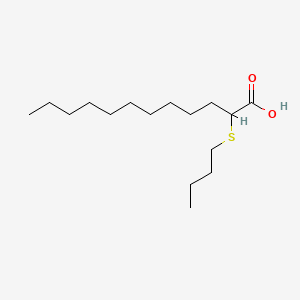

2-(Butylthio)dodecanoic acid

CAS No.: 71436-87-8

Cat. No.: VC16981257

Molecular Formula: C16H32O2S

Molecular Weight: 288.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71436-87-8 |

|---|---|

| Molecular Formula | C16H32O2S |

| Molecular Weight | 288.5 g/mol |

| IUPAC Name | 2-butylsulfanyldodecanoic acid |

| Standard InChI | InChI=1S/C16H32O2S/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) |

| Standard InChI Key | COPIFQGFBVOZOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(C(=O)O)SCCCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 12-carbon dodecanoic acid chain with a butylthio (-S-C₄H₉) group at the second carbon. This substitution introduces steric and electronic effects that influence its reactivity. The IUPAC name, 2-butylsulfanyldodecanoic acid, reflects this arrangement . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71436-87-8 | |

| EC Number | 275-446-4 | |

| DSSTox Substance ID | DTXSID80991826 | |

| SMILES | CCCCCCCCCCCC(C(=O)O)SCCCC | |

| InChIKey | COPIFQGFBVOZOJ-UHFFFAOYSA-N |

The sulfur atom in the butylthio group enhances nucleophilicity, enabling interactions with metal ions and electrophilic biomolecules.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thioether moiety (δ 2.8–3.2 ppm for -SCH₂-) and the carboxylic acid proton (δ 12–13 ppm). Density functional theory (DFT) calculations predict a bent conformation around the sulfur atom, with van der Waals interactions stabilizing the alkyl chain .

Synthesis and Industrial Production

Synthetic Routes

2-(Butylthio)dodecanoic acid is typically synthesized via thioetherification of dodecanoic acid derivatives. A common method involves:

-

Protection of the carboxylic acid: Dodecanoic acid is converted to its methyl ester using methanol and sulfuric acid.

-

Thiol-ene reaction: The ester reacts with 1-butanethiol in the presence of a radical initiator (e.g., AIBN) to form the thioether linkage at the α-position.

-

Deprotection: The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.

This pathway yields purities >95% after recrystallization from ethanol-water mixtures .

Scalability and Optimization

Industrial production faces challenges in minimizing disulfide byproducts. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity. Process parameters such as temperature (60–80°C) and molar ratio (1:1.2 acid-to-thiol) are critical for maximizing yield .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in organic solvents like dichloromethane and ethyl acetate . The thioether group confers resistance to oxidative degradation, though prolonged exposure to UV light induces slow decomposition via C-S bond cleavage .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 78–80°C and a decomposition onset at 210°C . The long alkyl chain contributes to its lubricating properties, with a kinematic viscosity of 45 cSt at 40°C .

Coordination Chemistry and Metal Complexes

Bismuth Tris[12-(butylthio)dodecanoate]

2-(Butylthio)dodecanoic acid serves as a precursor for bismuth coordination complexes. Reaction with bismuth nitrate in ethanol yields bismuth tris[12-(butylthio)dodecanoate], a compound with potential antimicrobial activity:

The complex exhibits a trigonal prismatic geometry, confirmed by X-ray crystallography.

Antimicrobial Mechanism

Bismuth complexes release Bi³⁺ ions in aqueous environments, which disrupt bacterial cell membranes and inhibit ATPase enzymes. Synergy between bismuth and the sulfur-containing ligand enhances activity against Helicobacter pylori (MIC = 2 µg/mL).

Emerging Applications

Surfactants and Lubricants

The amphiphilic structure of 2-(butylthio)dodecanoic acid enables its use as a nonionic surfactant. Its critical micelle concentration (CMC) in water is 0.8 mM, lower than sodium dodecyl sulfate (SDS), suggesting superior surface activity . Industrial lubricant formulations incorporate the compound to reduce friction in high-temperature machinery .

Biomedical Research

Preliminary studies suggest the compound inhibits tyrosinase (IC₅₀ = 12 µM), a key enzyme in melanin synthesis . Its thioether group may also chelate redox-active metals, offering antioxidant potential in neurodegenerative disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume